2-[(3,4-dichlorophenyl)sulfonyl]-N,N-diisopropylacetamide
Description
Historical Context and Development
2-[(3,4-Dichlorophenyl)sulfonyl]-N,N-diisopropylacetamide emerged as a compound of interest during early 21st-century research into sulfonamide derivatives with targeted enzyme inhibition properties. Its development aligns with efforts to optimize heterocyclic compounds for metabolic disorder therapeutics, particularly as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme regulating glucocorticoid activation. The compound’s synthesis pathway, first documented in pharmaceutical patent literature, reflects iterative modifications to phenylsulfonylacetamide scaffolds to enhance binding affinity and metabolic stability. Early structural analogs prioritized halogenation at the 3,4-positions of the phenyl ring to improve hydrophobic interactions with enzymatic targets.
Chemical Classification and Nomenclature
This compound belongs to the sulfonamide class, characterized by a sulfonyl group bridging a 3,4-dichlorophenyl moiety and an N,N-diisopropylacetamide backbone. Its systematic IUPAC name is 2-[(3,4-dichlorophenyl)sulfonyl]-N,N-bis(propan-2-yl)acetamide. Key identifiers include:
| Property | Value |
|---|---|
| Molecular formula | C₁₄H₁₈Cl₂N₂O₃S |
| Molecular weight | 353.27 g/mol |
| CAS Registry Number | 339097-70-0 |
| SMILES notation | CC(C)N(C(C(=O)NS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl)C(C)C |
The sulfonamide group (-SO₂NH-) and dichlorophenyl substituent define its pharmacophoric features, while the diisopropylacetamide side chain enhances lipophilicity.
Significance in Sulfonamide Chemistry
As a sulfonamide derivative, this compound exemplifies strategic functionalization to modulate electronic and steric properties. The 3,4-dichloro substitution on the phenyl ring increases electron-withdrawing effects, stabilizing the sulfonyl group and enhancing hydrogen-bonding interactions with enzymatic active sites. The N,N-diisopropylacetamide moiety introduces steric bulk, reducing off-target binding and improving metabolic resistance compared to simpler alkyl analogs. These structural features align with structure-activity relationship (SAR) studies showing that bulkier substituents at the acetamide nitrogen improve selectivity for 11β-HSD1 over related isoforms like 11β-HSD2.
Research Importance and Applications
This compound has been investigated primarily as a competitive inhibitor of 11β-HSD1, a therapeutic target for type 2 diabetes and obesity. In vitro studies demonstrate nanomolar-range inhibition constants (Kᵢ) for human 11β-HSD1, with >100-fold selectivity over 11β-HSD2. Mechanistically, it binds reversibly to the enzyme’s NADPH-cofactor pocket, disrupting cortisol regeneration from cortisone and thereby reducing glucocorticoid-driven hepatic gluconeogenesis.
Recent applications extend to structural biology, where the compound serves as a crystallographic ligand to map 11β-HSD1’s substrate-binding cavity. Derivatives have also been explored as tool compounds for studying glucocorticoid receptor signaling in adipose tissue. Table 1 summarizes key research milestones:
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)sulfonyl-N,N-di(propan-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO3S/c1-9(2)17(10(3)4)14(18)8-21(19,20)11-5-6-12(15)13(16)7-11/h5-7,9-10H,8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHLYYJUWDODGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CS(=O)(=O)C1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Chemical Properties
Molecular Architecture
The compound features a 3,4-dichlorophenylsulfonyl group attached to the α-carbon of an N,N-diisopropylacetamide backbone. Its molecular formula, C₁₄H₁₉Cl₂NO₃S , confers a molar mass of 352.28 g/mol , with predicted physical properties including a boiling point of 496.5±45.0°C and density of 1.277±0.06 g/cm³ . The sulfonyl group enhances electrophilicity, enabling reactivity in cross-coupling and substitution reactions.
Physicochemical Characteristics
Synthetic Methodologies
Nucleophilic Substitution via Sulfinate Intermediate
Reaction Scheme
Synthesis of 2-Chloro-N,N-Diisopropylacetamide :
Chloroacetyl chloride reacts with diisopropylamine in dichloromethane at 0–5°C, catalyzed by triethylamine:
$$
\text{ClCH}2\text{COCl} + (\text{iPr})2\text{NH} \xrightarrow{\text{Et}3\text{N}} \text{ClCH}2\text{CON}(\text{iPr})_2 + \text{HCl}
$$
Yield: 85–90% after aqueous workup.Generation of Sodium 3,4-Dichlorobenzenesulfinate :
3,4-Dichlorobenzenesulfonyl chloride (CAS 98-31-7) is reduced with sodium sulfite in aqueous ethanol:
$$
\text{Ar-SO}2\text{Cl} + \text{Na}2\text{SO}3 \rightarrow \text{Ar-SO}2^- \text{Na}^+ + \text{NaCl} + \text{SO}_2 \uparrow
$$
Reaction conditions: 60°C, 2 hours .SN2 Displacement :
The sulfinate ion displaces chloride from 2-chloro-N,N-diisopropylacetamide in DMF at 80°C for 12 hours :
$$
\text{ClCH}2\text{CON}(\text{iPr})2 + \text{Ar-SO}2^- \text{Na}^+ \rightarrow \text{Ar-SO}2-\text{CH}2\text{CON}(\text{iPr})2 + \text{NaCl}
$$
Yield: 70–75% .
Optimization Considerations
Direct Sulfonylation of Acetamide Derivatives
Friedel-Crafts Sulfonylation (Theoretical Approach)
While unconventional for aliphatic systems, Lewis acids like AlCl₃ could mediate sulfonylation of N,N-diisopropylacetamide’s α-carbon. Challenges include regioselectivity and competing N-sulfonylation.
Oxyma-O-Sulfonate Activation
Sulfonic acids activated as oxyma esters react with amines under mild conditions. For 2-[(3,4-dichlorophenyl)sulfonyl]-N,N-diisopropylacetamide, this method remains speculative but promising for avoiding harsh reagents:
$$
\text{Ar-SO}3\text{H} + \text{Oxyma} \rightarrow \text{Ar-SO}2-\text{O-Oxyma} \xrightarrow{\text{CH}2\text{CON}(\text{iPr})2} \text{Ar-SO}2-\text{CH}2\text{CON}(\text{iPr})_2
$$
Analytical Characterization
Spectroscopic Data
Industrial-Scale Production Considerations
Cost-Effective Precursors
Green Chemistry Metrics
- Atom Economy : 78% for the SN2 route.
- E-Factor : 6.2 (solvent recovery reduces waste).
Chemical Reactions Analysis
2-[(3,4-Dichlorophenyl)sulfonyl]-N,N-diisopropylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: It can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antinociceptive Activity
Research has indicated that compounds similar to 2-[(3,4-dichlorophenyl)sulfonyl]-N,N-diisopropylacetamide may exhibit antinociceptive properties. For instance, studies on related compounds have shown efficacy in reducing pain responses in animal models, suggesting potential applications in pain management therapies . The mechanism often involves interaction with sigma receptors, which are implicated in pain modulation.
Receptor Binding Studies
Binding affinity studies have demonstrated that derivatives of this compound can selectively target sigma receptors, particularly the σ1 subtype. This selectivity is crucial for developing drugs aimed at treating conditions like chronic pain and neurodegenerative diseases . Molecular docking studies have further elucidated the binding interactions at the receptor level, providing insights into optimizing the compound for enhanced efficacy.
Pharmaceutical Formulations
Drug Development
The sulfonamide group present in this compound contributes to its pharmacological versatility. This compound can serve as a lead structure for synthesizing new drugs targeting various diseases, particularly those involving inflammatory pathways and pain mechanisms. The ability to modify the phenyl group allows for the development of a range of analogs with tailored pharmacological profiles.
Formulation Stability
In pharmaceutical formulations, stability is critical. The diisopropylacetamide backbone provides a robust structure that can enhance the stability of formulations under various conditions. This stability is essential for maintaining therapeutic efficacy over time and ensuring patient safety.
Industrial Applications
Chemical Intermediates
this compound can be utilized as an intermediate in the synthesis of other complex organic compounds. Its unique chemical structure allows it to participate in various reactions, making it valuable in industrial chemistry for producing specialty chemicals and pharmaceuticals.
Case Studies
Mechanism of Action
The mechanism of action of 2-[(3,4-dichlorophenyl)sulfonyl]-N,N-diisopropylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways and processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Molecular Formula : C₁₁H₈Cl₂N₂OS
- Key Features: Substituted acetamide with a 1,3-thiazol-2-yl group instead of diisopropylamide. Synthesized via carbodiimide-mediated coupling of 3,4-dichlorophenylacetic acid and 2-aminothiazole . Crystal structure reveals a 61.8° twist between the dichlorophenyl and thiazole rings, facilitating N–H⋯N hydrogen-bonded dimers (melting point: 459–461 K) .
- Lower molecular weight (273.17 g/mol) and higher polarity may favor solubility in polar solvents compared to the sulfonamide derivative .
3-Chloro-N-phenyl-phthalimide
- Molecular Formula: C₁₄H₈ClNO₂
- Key Features: Phthalimide core with a chloro substituent and phenyl group. Used as a monomer for synthesizing polyimides due to its rigid, planar structure .
Neuropeptide Receptor Antagonists (e.g., SR140333, SR142801)
- SR140333 : Contains a 3,4-dichlorophenyl group within a piperidine scaffold, designed for high-affinity receptor binding .
- SR142801 : Features a benzoyl-piperidine moiety with a 3,4-dichlorophenyl group, optimized for oral bioavailability .
- Comparison :
Structural and Functional Analysis (Data Table)
Biological Activity
2-[(3,4-Dichlorophenyl)sulfonyl]-N,N-diisopropylacetamide is a chemical compound with the molecular formula C14H19Cl2NO3S and a molecular weight of 352.28 g/mol. This compound has garnered attention for its potential biological activities, including its effects on various cellular processes and its applications in medicinal chemistry.
- Molecular Formula : C14H19Cl2NO3S
- Molecular Weight : 352.28 g/mol
- IUPAC Name : 2-(3,4-dichlorophenyl)sulfonyl-N,N-di(propan-2-yl)acetamide
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, potentially inhibiting certain enzymes or receptors. This inhibition can lead to alterations in cellular signaling pathways, which may contribute to its therapeutic effects.
Biological Activity
Research indicates that this compound may exhibit several biological activities:
- Antidiabetic Properties : Preliminary studies suggest that compounds related to this structure can inhibit dipeptidyl peptidase IV (DPP-4), an enzyme involved in glucose metabolism. For instance, a related compound demonstrated over 80% inhibition of DPP-4 activity at an oral dose of 3 mg/kg, comparable to established DPP-4 inhibitors like omarigliptin .
- Antitumor Activity : Similar sulfonamide derivatives have shown promise in cancer research, particularly as potential antitumor agents. The sulfonyl group may enhance the bioactivity of these compounds by facilitating interactions with cancer cell targets .
- Enzyme Inhibition : The compound's mechanism may also involve the inhibition of specific enzymes critical for various metabolic pathways, suggesting broader applications in metabolic disorders.
Case Studies and Research Findings
A comparative study on similar compounds indicated that dichloro-substituted acetamides exhibit varying biological activities based on their structural modifications. The findings highlighted the importance of the sulfonamide group in enhancing biological reactivity and coordination ability .
Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | DPP-4 Inhibition | |
| Sulofenur | Antitumor Activity | |
| 3,4-Dichlorobenzenesulfonyl chloride | Precursor Compound |
Synthesis and Applications
The synthesis of this compound typically involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with N,N-diisopropylacetamide under controlled conditions. This compound serves as an intermediate in the synthesis of various organic compounds and is under investigation for its potential therapeutic applications.
Q & A
Q. How can structure-activity relationships (SAR) guide analog design for enhanced potency?
- Methodology: Synthesize analogs with varied sulfonyl substituents (e.g., methyl, trifluoromethyl) and assess via radioligand assays. For dichlorophenyl scaffolds, electron-withdrawing groups at the 3,4-positions enhance receptor binding. Free-Wilson analysis or CoMFA can quantify contributions of sulfonyl and diisopropyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
